molecular formula C15H15N5OS B11577240 N-(2,5-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

N-(2,5-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B11577240
M. Wt: 313.4 g/mol
InChI Key: PEHQMBOYUOPPFC-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a complex organic compound that combines a substituted phenyl group with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions starting from commercially available purine precursors.

    Thioether Formation: The purine derivative is then reacted with a suitable thiol to form the thioether linkage.

    Amide Bond Formation: The final step involves the formation of the amide bond between the thioether-linked purine and the 2,5-dimethylphenyl acetic acid derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the amide bond or the purine ring, potentially leading to the formation of amines or reduced purine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., acidic or basic media).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced purine derivatives.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving purine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is likely related to its interaction with biological targets such as enzymes or receptors that recognize purine derivatives. The compound may inhibit or activate these targets, leading to specific biological effects. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    N-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide: Unique due to the combination of a substituted phenyl group and a purine derivative.

    Other Purine Derivatives: Compounds such as adenine, guanine, and their analogs, which are well-known for their biological activities.

    Thioether-Linked Compounds: Compounds with similar thioether linkages but different aromatic or heterocyclic groups.

Uniqueness: N-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is unique due to its specific structural features, which may confer distinct biological activities compared to other purine derivatives or thioether-linked compounds.

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C15H15N5OS/c1-9-3-4-10(2)11(5-9)20-12(21)6-22-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,16,17,18,19)

InChI Key

PEHQMBOYUOPPFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

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